Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its unique molecular structure, which includes tert-butyl and diethyl groups attached to a hydrazine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters. One common method involves the use of tert-butyl azodicarboxylate as a starting material. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or hexane, and requires careful temperature regulation to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The tert-butyl and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl diazene-1,2-dicarboxylate: Similar in structure but with different substituents.
Di-tert-butyl azodicarboxylate: Another related compound with distinct chemical properties.
Uniqueness
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate is unique due to its specific combination of tert-butyl and diethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-9-15(11(17)19-13(3,4)5)16(10-2)12(18)20-14(6,7)8/h9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRGBPBUAPVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N(CC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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